Butachlor ESA sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Butachlor ESA Sodium Salt can be used as a reference standard in the development and testing of pharmaceutical products . This involves comparing the performance of a pharmaceutical substance or product against that of the Butachlor ESA Sodium Salt standard.

- The methods of application in this field typically involve various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .

- As an analytical standard, Butachlor ESA Sodium Salt can be used in the analysis of various chemical substances . This can include environmental testing, food and beverage testing, and more.

- The methods of application typically involve analytical techniques such as HPLC and GC .

Pharmaceutical Testing

Chemical Analysis

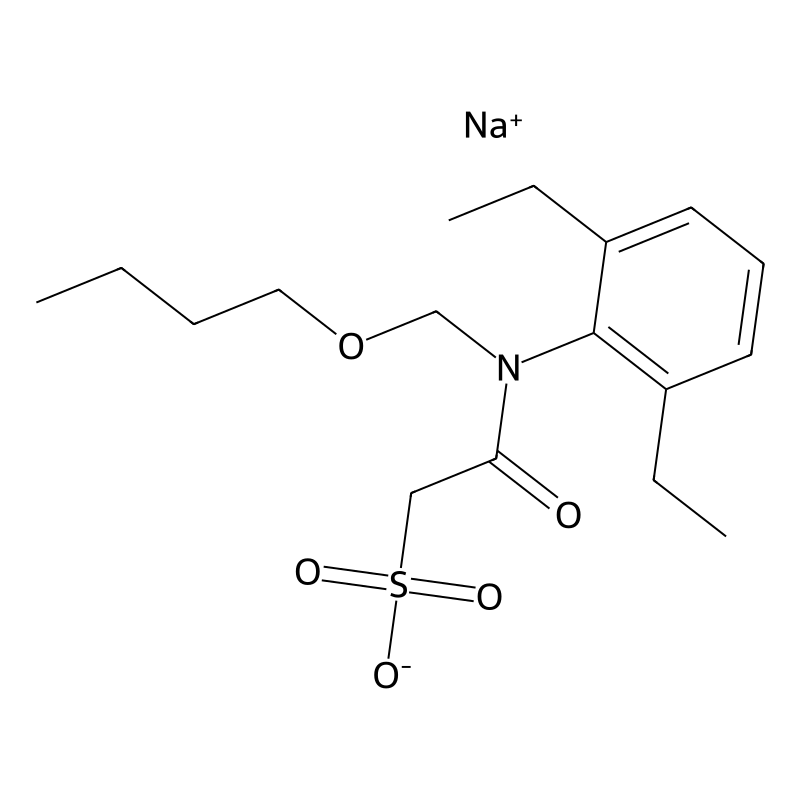

Butachlor ESA sodium salt is a chemical compound with the empirical formula C17H26NNaO5S and a molecular weight of 379.45 g/mol. It is a derivative of butachlor, which is widely used as a herbicide in agricultural practices. The compound is characterized by its structure, which includes a sulfonic acid group, making it soluble in water and suitable for various applications in environmental and biological studies .

Research indicates that Butachlor ESA sodium salt exhibits herbicidal properties, similar to its parent compound butachlor. It functions by inhibiting specific enzymes involved in plant growth, thus preventing weed proliferation. Studies have shown that it has a selective action against certain weed species while being less toxic to crops . Furthermore, its biological activity can be influenced by environmental factors such as pH and temperature.

The synthesis of Butachlor ESA sodium salt typically involves several steps:

- Starting Materials: The synthesis begins with the reaction of 2,6-diethylphenylamine with butyl chloroacetate to form an intermediate.

- Formation of Sulfonic Acid: The intermediate is then treated with ethanesulfonic acid to introduce the sulfonic acid group.

- Neutralization: Finally, the product is neutralized with sodium hydroxide to yield Butachlor ESA sodium salt.

This multi-step process ensures high purity and yield of the final product, which can be further characterized by techniques such as NMR spectroscopy and mass spectrometry .

Butachlor ESA sodium salt finds several applications:

- Agriculture: Primarily used as a herbicide to control weeds in rice fields.

- Environmental Monitoring: Employed as an analytical standard for detecting pesticide residues in environmental samples.

- Research: Utilized in biological studies to understand herbicide mechanisms and effects on plant systems .

Interaction studies involving Butachlor ESA sodium salt have focused on its behavior in soil and water systems. Research has demonstrated that it can interact with soil organic matter, affecting its mobility and bioavailability. Additionally, studies have explored its interactions with various microorganisms, assessing its impact on soil health and microbial communities . These interactions are crucial for evaluating the environmental fate of this compound.

Several compounds share structural or functional similarities with Butachlor ESA sodium salt. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Primary Use | Unique Aspects |

|---|---|---|---|

| Butachlor | Amine derivative with butoxy group | Herbicide | Parent compound; broader spectrum of action |

| Pretilachlor | Similar amine structure | Herbicide | More effective against certain broadleaf weeds |

| Anilofos | Phosphorothioate derivative | Insecticide/Herbicide | Different mode of action; targets insects |

| Propanil | Amide structure | Herbicide | Less persistent; different application spectrum |

Butachlor ESA sodium salt's unique combination of sulfonic acid functionality and selective herbicidal activity distinguishes it from these compounds, making it particularly valuable in specific agricultural contexts .